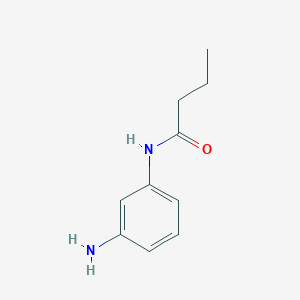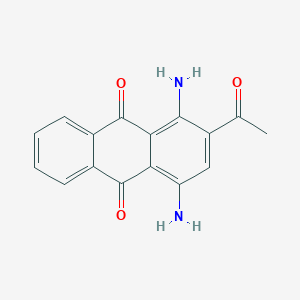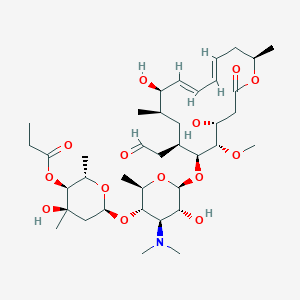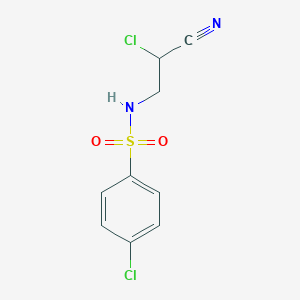
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide, also known as CCNB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has proven to be effective in various applications, such as in the development of new drugs and as a tool in biochemical and physiological studies.
科学的研究の応用
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit various enzymes, including carbonic anhydrases, proteases, and kinases. It has also been used as a tool in the development of new drugs, such as anticancer agents and antimicrobial agents. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
作用機序
The mechanism of action of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide involves the inhibition of enzymes that are involved in various cellular processes, such as cell proliferation, apoptosis, and angiogenesis. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit carbonic anhydrases, which play a crucial role in pH regulation and are overexpressed in various tumors. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has also been shown to inhibit proteases, such as cathepsin B and L, which are involved in tumor invasion and metastasis. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit kinases, such as Pim-1 and CK2, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and metastasis. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases and upregulating tissue inhibitors of metalloproteinases.
実験室実験の利点と制限
One of the main advantages of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is its ability to inhibit multiple enzymes, making it a versatile tool in scientific research. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
There are several future directions for the use of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide in scientific research. One area of interest is the development of new drugs that target specific enzymes that are inhibited by 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide. Another area of interest is the use of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide as a tool in the study of various cellular processes, such as cell signaling and metabolism. Additionally, further research is needed to determine the efficacy of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide in different cancer types and to identify potential side effects and toxicity.
合成法
The synthesis of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 2-chloro-2-cyanoethylamine hydrochloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and results in the formation of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
17260-63-8 |
|---|---|
製品名 |
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide |
分子式 |
C9H8Cl2N2O2S |
分子量 |
279.14 g/mol |
IUPAC名 |
4-chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H8Cl2N2O2S/c10-7-1-3-9(4-2-7)16(14,15)13-6-8(11)5-12/h1-4,8,13H,6H2 |
InChIキー |
UPRVAJNQWSDYRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(C#N)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
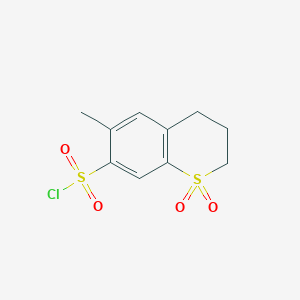
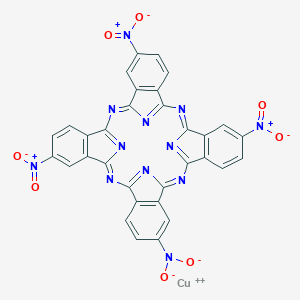

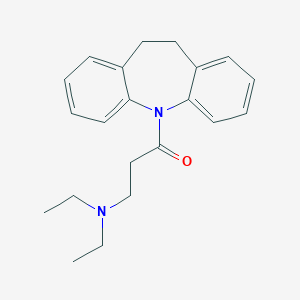
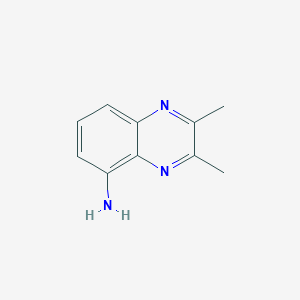
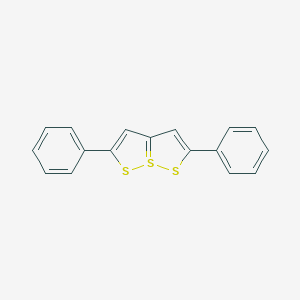
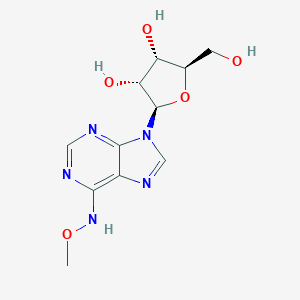
![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)
